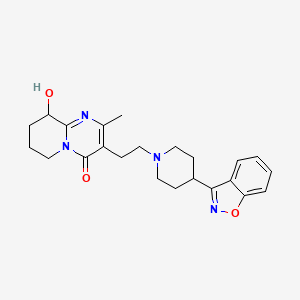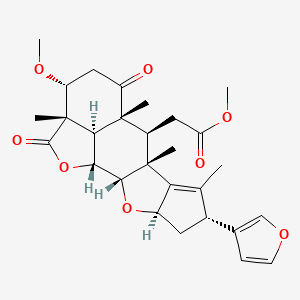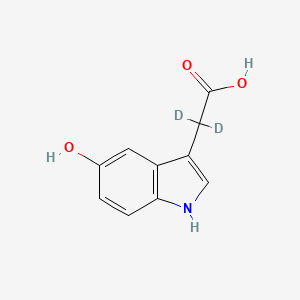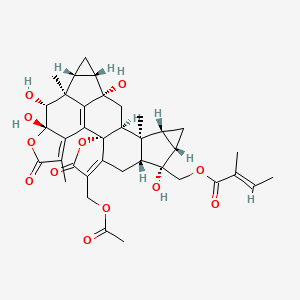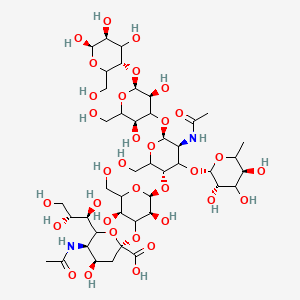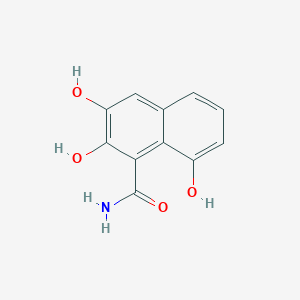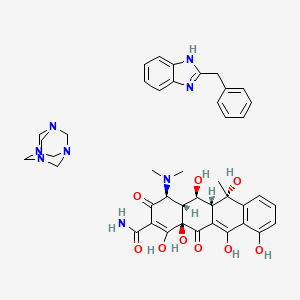
Levulinic-d5 Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.
化学反应分析
Types of Reactions
Levulinic-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of γ-valerolactone or other reduced products.
Substitution: Formation of esters, amides, and other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Succinic acid, maleic acid.
Reduction: γ-Valerolactone, valeric acid.
Substitution: Levulinic esters, levulinic amides.
科学研究应用
Levulinic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and materials.
Biology: Studied for its potential as a bio-based platform chemical.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fuel additives, solvents, and plasticizers
作用机制
Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .
相似化合物的比较
Similar Compounds
Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.
γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.
Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .
属性
CAS 编号 |
1206185-52-5 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
121.147 |
IUPAC 名称 |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
InChI 键 |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
同义词 |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


